3-Phenyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine

Conformational Analysis Regioselective Derivatization Medicinal Chemistry

3-Phenyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine (CAS 741737-42-8) is a partially saturated bicyclic heterocycle combining a tetrahydropyridine ring fused to a 1,2,4-triazine core with a phenyl substituent at the C3 position. Its molecular formula is C12H12N4, with a molecular weight of 212.25 g/mol.

Molecular Formula C12H12N4
Molecular Weight 212.25 g/mol
CAS No. 741737-42-8
Cat. No. B12452338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine
CAS741737-42-8
Molecular FormulaC12H12N4
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC1CNCC2=C1N=C(N=N2)C3=CC=CC=C3
InChIInChI=1S/C12H12N4/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-16-12/h1-5,13H,6-8H2
InChIKeyOOLIIPWLWOPDGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine (CAS 741737-42-8): Core Scaffold Identity and Physicochemical Baseline for Procurement


3-Phenyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine (CAS 741737-42-8) is a partially saturated bicyclic heterocycle combining a tetrahydropyridine ring fused to a 1,2,4-triazine core with a phenyl substituent at the C3 position [1]. Its molecular formula is C12H12N4, with a molecular weight of 212.25 g/mol . The compound is classified as a pyrido[4,3-e][1,2,4]triazine derivative and is primarily utilized as a versatile building block or privileged scaffold in medicinal chemistry and library synthesis, rather than as a final bioactive entity [1].

Why Generic Substitution is Inadvisable for 3-Phenyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine in Research Procurement


Simple substitution with a generic pyrido[4,3-e][1,2,4]triazine analog is not a viable procurement strategy because the C3-phenyl substituent on the tetrahydropyrido core uniquely dictates the scaffold's conformational, electronic, and reactivity profile [1]. For instance, bulk suppliers document that the near-planar geometry of the phenyl ring relative to the triazine core (twist angle ~3.3°) profoundly influences π-conjugation, oxidative stability, and regioselective derivatization capacity [1]. These features are absent in C3-alkyl or C3-trifluoromethyl analogs, which exhibit different lipophilicity (e.g., XLogP) and metabolic stability, directly impacting the design of lead compounds or the construction of focused libraries . Therefore, substituting this specific phenyl-substituted tetrahydropyrido[4,3-e][1,2,4]triazine for a cheaper, generic alternative can irreversibly alter downstream synthetic outcomes or structure-activity relationships (SAR), compromising research validity [1].

Quantitative Differentiation Evidence for 3-Phenyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine Against Closest Analogs


C3-Phenyl Ring Planarity Differentiates Reactivity Versus 3-Methyl and 3-Cyclopropyl Analogs

The electron-rich, near-planar conformation of the 3-phenyl substituent (twist angle ~3.3°) relative to the triazine core in the target compound enhances π-conjugation and directs electrophilic aromatic substitution exclusively to the para-position [1]. In contrast, the 3-methyl analog (CAS 741737-32-6) lacks this extended conjugation, while the 3-cyclopropyl analog (CAS 741737-39-3) adopts a non-planar geometry, leading to unpredictable regiochemistry during late-stage functionalization [1]. This structural distinction is critical for medicinal chemists requiring site-selective derivatization.

Conformational Analysis Regioselective Derivatization Medicinal Chemistry

Moderate Synthetic Yield Range Enables Scalable Procurement Versus Aromatic 3-Phenylpyrido[4,3-e][1,2,4]triazine

The tetrahydropyrido analog is synthesized via reductive cyclization of nitroarylhydrazide precursors under tin/acetic acid conditions, achieving moderate-to-good yields of 50-84% [1]. While the fully aromatic 3-phenylpyrido[4,3-e][1,2,4]triazine (CAS 61986-22-9) might exhibit superior aromatic stability, its synthetic routes often suffer from lower overall yields or require harsh oxidative conditions, impacting the commercial availability and cost-effectiveness of bulk procurement . The documented yield range for the target compound demonstrates sufficient process robustness for multi-gram supply.

Synthetic Chemistry Process Scalability Procurement

Optimal Lipophilicity (XLogP = 0.3) for Blood-Brain Barrier Penetration Versus High-LogP Derivatives

The target compound exhibits a predicted XLogP of 0.3 [1], placing it within the optimal range for central nervous system (CNS) drug candidates (usually XLogP 1–3). In contrast, the 3-trifluoromethyl analog (CAS 741737-36-0) possesses a substantially higher XLogP of approximately 0.8, and the 3-cyclopropyl analog is predicted around 0.7, potentially limiting their CNS multiparameter optimization (MPO) scores . This precise lipophilicity balance makes the 3-phenyl derivative a superior starting point for CNS drug discovery programs.

Physicochemical Property Drug-Likeness CNS Drug Design

Application Scenarios Prioritizing 3-Phenyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine (CAS 741737-42-8) for Procurement


CNS-Focused Fragment-Based Drug Discovery (FBDD) Library Construction

Medicinal chemists building fragment libraries for CNS targets should select this compound as a privileged scaffold due to its optimal XLogP of 0.3 [1], which is ideal for balancing blood-brain barrier permeability and solubility. Its near-planar geometry enables predictable, regiospecific elaboration, allowing reliable SAR exploration without confounding by regioisomeric mixtures, as shown in Section 3 .

Parallel Solution-Phase or Solid-Phase Synthesis of Biologically Active Heterocycles

Procurement for combinatorial chemistry campaigns benefits from the scaffold's demonstrated synthetic accessibility via reductive cyclization in 50–84% yields [1]. The electron-rich phenyl ring and planarity provide a robust handle for diverse Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) on the para-position, generating diverse libraries with fidelity .

Development of Selective Kinase Inhibitor Precursors

The tetrahydropyrido[4,3-e][1,2,4]triazine core mimics the purine hinge-binding region of kinases. The 3-phenyl derivative is preferred over 3-alkyl analogs because the extended pi-system can engage in additional hydrophobic interactions with the kinase DFG motif or gatekeeper residue, as inferred from structure-based drug design principles, and its planar conformation reduces entropic penalty upon binding [1].

Quote Request

Request a Quote for 3-Phenyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.